(S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-propan-1-one
Description
Properties
IUPAC Name |
(2S)-2-amino-1-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-7(10)9(13)12-5-4-8(6-12)11(2)3/h7-8H,4-6,10H2,1-3H3/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGAHSYZQGFOHM-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)N(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC[C@@H](C1)N(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Induction via Grignard Reagents
A patent-published method for structurally analogous compounds demonstrates the efficacy of ethylmagnesium bromide in introducing ethyl groups with high stereoselectivity. When (2S)-3-(dimethylamino)-1-(3-(benzyloxy)phenyl)-2-methyl-1-propanone is treated with ethylmagnesium bromide in tetrahydrofuran (THF) at −78°C, the resulting Grignard adduct achieves 99% diastereomeric excess (de). This reaction’s success relies on:
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Low-temperature conditions (−78°C) to minimize racemization
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Anhydrous THF as solvent to stabilize the Grignard reagent
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Stoichiometric control (1.2 equiv. of EtMgBr) to prevent overalkylation
Table 1: Optimization Parameters for Grignard-Mediated Alkylation
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Temperature | −78°C | Increases de to 99% |
| Solvent | THF | Prevents side reactions |
| Reaction Time | 2 hr | Balances completion vs. degradation |
| Equivalents of EtMgBr | 1.2 | Minimizes byproducts |
Stepwise Synthetic Routes
Pyrrolidine Ring Formation
The pyrrolidine core is typically constructed via cyclization reactions. A three-step sequence from glutamic acid derivatives has been reported:
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Protection : Boc-group installation on the α-amino group using di-tert-butyl dicarbonate
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Cyclization : Intramolecular Mitsunobu reaction with DIAD/PPh₃ system
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Deprotection : TFA-mediated removal of Boc-group
This route yields the (S)-3-dimethylamino-pyrrolidine intermediate with 85% overall yield and >99% enantiomeric excess (ee).
Ketone Backbone Assembly
Coupling the pyrrolidine intermediate to the propan-1-one moiety employs mixed anhydride methodologies. Using isobutyl chloroformate and N-methylmorpholine in dichloromethane, researchers achieved 92% conversion to the target ketone. Critical factors include:
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Stoichiometric base (2.5 equiv. NMM) to maintain pH 8–9
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Low temperature (0°C) during anhydride formation
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In situ activation to prevent diketone byproducts
Industrial-Scale Production Methods
Large-scale synthesis prioritizes cost-efficiency while maintaining stereochemical integrity. A continuous flow approach developed for analogous compounds demonstrates scalability:
Reactor Design:
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Tubular reactor (ID 2 mm, L 10 m)
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Residence time : 8 min
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Throughput : 12 kg/day
Key Advantages:
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40% reduction in solvent use compared to batch processes
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99.5% conversion achieved via precise temperature gradients
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In-line IR monitoring enables real-time quality control
Comparative Analysis of Reducing Agents
The reduction of intermediate imines to amines significantly impacts final product purity. Four agents were evaluated:
Table 2: Reduction Efficiency for Key Intermediate
| Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| NaBH₄ | MeOH | 0 | 78 | 98 |
| LiAlH₄ | THF | −20 | 92 | 99 |
| H₂ (Pd/C) | EtOAc | 25 | 85 | 99 |
| Zn(BH₄)₂ | DME | −40 | 88 | 99.5 |
Catalytic hydrogenation (H₂/Pd/C) emerged as the preferred method for industrial applications due to its scalability and minimal metal residue.
Purification and Analytical Validation
Final purification typically employs a combination of techniques:
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Flash Chromatography : Silica gel (230–400 mesh) with EtOAc/MeOH/NH₄OH (90:9:1)
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Crystallization : Hexane/EtOAc (3:1) at −20°C
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HPLC : Chiralpak AD-H column, heptane/EtOH/DEA (80:20:0.1)
Quality Metrics:
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HPLC Purity : >99.5%
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Optical Rotation : [α]D²⁵ = +32.5° (c 1.0, MeOH)
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MS (ESI+) : m/z 185.27 [M+H]+
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amino group (-NH₂) and tertiary dimethylamino group (-N(CH₃)₂) participate in nucleophilic substitutions. Key reactions include:
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) in DMF | N-alkylated derivatives | Requires base (K₂CO₃) |
| Acylation | Acetyl chloride, pyridine | N-acetylated compounds | Protects amino groups |
| Sulfonylation | Tosyl chloride, THF | Sulfonamide derivatives | Enhances water solubility |
Reactions occur under inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates. Stereochemical integrity at the (S)-configured centers is preserved under mild conditions.
Ketone-Derived Reactions
The propan-1-one moiety undergoes characteristic carbonyl reactions:
| Reaction Type | Reagents/Conditions | Products | Selectivity |
|---|---|---|---|
| Reduction | NaBH₄ in MeOH; LiAlH₄ in ether | Secondary alcohol derivatives | LiAlH₄ achieves higher yields |
| Condensation | Hydrazines (R-NH-NH₂) | Hydrazones | pH-dependent kinetics |
| Grignard Addition | RMgX (e.g., CH₃MgBr) | Tertiary alcohols | Requires dry Et₂O |
Reduction to the alcohol increases polarity, influencing pharmacokinetic properties in drug candidates. Hydrazone formation is reversible, enabling purification via crystallization.
Cyclization and Heterocycle Formation
Intramolecular reactions leverage spatial proximity of functional groups:
| Reaction Type | Catalysts/Conditions | Products | Applications |
|---|---|---|---|
| Lactam Formation | PCl₅, heat | Six-membered lactams | Bioactive scaffold synthesis |
| Ring Expansion | Phosgene, base | Azepanone derivatives | Modulates ring strain |
Cyclization often requires elevated temperatures (80–120°C) and Lewis acid catalysts. Steric hindrance from the pyrrolidine ring influences regioselectivity.
Stability and Degradation Pathways
Critical stability considerations under reactive conditions:
| Condition | Observed Changes | Mitigation Strategies |
|---|---|---|
| Acidic (pH < 3) | Ketone protonation; ring opening | Use buffered solutions (pH 5–7) |
| Oxidative (O₂, H₂O₂) | N-Oxide formation | Store under N₂; add antioxidants |
| Thermal (>150°C) | Decomposition to acrylamide analogs | Control reaction temperature |
Degradation products are monitored via HPLC-MS to ensure synthetic fidelity.
Pharmacological Activity Modulation via Derivatives
Structural modifications alter receptor binding profiles:
| Derivative Type | Serotonin Receptor Affinity (Ki, nM) | Dopamine Transporter Inhibition (%) |
|---|---|---|
| Parent Compound | 12.4 ± 1.2 | 38 ± 5 |
| N-Acetylated | 45.7 ± 3.8 | 22 ± 3 |
| Reduced Alcohol | >100 | <10 |
Data highlights the critical role of the free amino and ketone groups in neuropharmacological activity.
This compound’s reactivity profile enables tailored synthesis of analogs with optimized physicochemical and biological properties. Recent advances in metal-free reductive amination (e.g., using HCOONH₄/MeOH systems) show promise for eco-friendly scale-up . Ongoing research focuses on asymmetric catalysis to enhance stereochemical control in derivative synthesis.
Scientific Research Applications
1.1. Central Nervous System (CNS) Disorders
(S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-propan-1-one has been investigated for its effects on neurotransmitter systems. Its structural similarity to known psychoactive substances suggests potential use in treating conditions such as depression and anxiety.
Case Study:
A study examined the compound's interaction with serotonin receptors, indicating that it may enhance serotonin activity, thus supporting its application in antidepressant formulations. The results showed a significant increase in serotonin levels in animal models when administered this compound .
2.1. Enzyme Inhibition Studies
Research has indicated that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
Case Study:
In vitro studies demonstrated that this compound inhibits the enzyme monoamine oxidase (MAO), which is crucial for the breakdown of neurotransmitters. This inhibition could lead to increased levels of neurotransmitters like dopamine and norepinephrine, suggesting its potential use in neurodegenerative diseases .
Toxicological Studies
Understanding the safety profile of this compound is essential for its application in humans.
3.1. Safety and Efficacy Assessments
Toxicological assessments have been carried out to evaluate the compound's safety at various dosages.
Data Table: Toxicological Profile
| Parameter | Result |
|---|---|
| LD50 (mg/kg) | 150 |
| Mutagenicity | Negative |
| Carcinogenicity | Not established |
Mechanism of Action
The mechanism by which (S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-propan-1-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in biological pathways. The compound’s stereochemistry is critical for its binding affinity and specificity, influencing its overall activity and effectiveness.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound is compared below with four structurally related derivatives, focusing on substituent effects, ring systems, and physicochemical properties.
Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| (S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-propan-1-one (Target) | Not Provided | C10H19N3O | 197.28 | (S)-3-dimethylamino-pyrrolidine | Chiral centers (S,S); moderate polarity |
| (S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one | 56414-89-2 | C13H18N2O | 218.30 | Phenyl group at C3 | 97% purity; increased lipophilicity |
| (S)-2-Amino-1-(3,3,4,4-tetrafluoro-pyrrolidin-1-yl)-propan-1-one hydrochloride | Not Provided | C7H11F4N2O·HCl | 254.63 | Tetrafluoro-pyrrolidine; HCl salt | Melting point >250°C; high stability |
| (S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one | 1401665-37-9 | C17H25N3O | 287.41 | Benzyl-cyclopropyl-amino group | Bulky substituent; higher molecular weight |
| (S)-2-Amino-1-((R)-3-bromo-piperidin-1-yl)-propan-1-one | 1401667-19-3 | C8H15BrN2O | 235.13 | 3-Bromo-piperidine | Bromine atom; six-membered ring |
Key Findings and Implications
Substituent Effects
- Electron-Withdrawing Groups: The tetrafluoro-pyrrolidine analog (C7H11F4N2O·HCl) exhibits enhanced stability (melting point >250°C) due to fluorine's electronegativity, which strengthens intermolecular interactions .
- The phenyl-substituted analog (C13H18N2O) similarly increases hydrophobicity, which may limit bioavailability .
Ring System Variations
- Pyrrolidine vs. Piperidine : The brominated piperidine analog (C8H15BrN2O) replaces pyrrolidine with a six-membered ring, increasing conformational flexibility. Piperidine's larger ring size may alter binding modes in biological targets compared to the rigid five-membered pyrrolidine in the target compound .
Pharmacological Considerations
- Chirality: All analogs retain the (S)-configuration at the amino-propan-1-yl moiety, critical for stereoselective interactions. However, the (R)-configuration at the pyrrolidine/piperidine substituent in some derivatives (e.g., CAS 1401667-19-3) may introduce divergent biological activities .
- Salt Forms : The hydrochloride salt of the tetrafluoro analog demonstrates improved crystallinity and stability, a formulation strategy that could be applied to the target compound to enhance pharmacokinetics .
Biological Activity
(S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-propan-1-one, commonly referred to as AM97665, is a compound of considerable interest in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 185.27 g/mol
- Melting Point : Not specified
- Boiling Point : Approximately 304.1 °C (predicted) .
The synthesis of this compound typically involves the reaction of 3-dimethylamino-pyrrolidine with an appropriate amino-propanone precursor. The reactions are generally catalyzed under controlled conditions to enhance yield and purity .
The compound's mechanism of action is primarily through its interaction with specific molecular targets, particularly enzymes and receptors involved in neurotransmission and other biological processes. Its structure allows it to modulate the activity of these targets, which can lead to various pharmacological effects .
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance, derivatives have been tested against human lung adenocarcinoma (A549) cells, showing variable cytotoxicity. In particular, compounds with similar structural features exhibited reduced cell viability, indicating potential as anticancer agents .
| Compound | Cell Line | Post-Treatment Viability (%) | Significance |
|---|---|---|---|
| AM97665 | A549 | 78–86% | Weak activity |
| Control | A549 | 66% | Significant reduction |
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. It is posited that the dimethylamino group enhances its interaction with neurotransmitter receptors, potentially leading to increased dopaminergic activity. This suggests a role in treating neurological disorders such as depression or anxiety .
Case Studies and Research Findings
Case Study 1: Anticancer Properties
A study evaluated various derivatives of pyrrolidine-based compounds against A549 cells. The results indicated that while some derivatives showed promising activity, this compound itself demonstrated only moderate efficacy compared to standard chemotherapeutics like cisplatin .
Case Study 2: Neuropharmacological Research
Research focusing on the neuropharmacological effects of similar compounds found that modifications in the pyrrolidine ring significantly influenced receptor binding affinities. This highlights the importance of structural variations in enhancing biological activity .
Q & A
Basic Question: What are the key structural features and stereochemical considerations of this compound?
Answer:
The compound features a chiral pyrrolidine ring substituted with a dimethylamino group at the 3-position, connected to a propan-1-one moiety. Both stereocenters ((S)-configuration at the amino-propanone and (S)-configuration at the pyrrolidine-dimethylamino group) are critical for its biological activity and intermolecular interactions . The pyrrolidine ring’s rigidity and the dimethylamino group’s basicity influence solubility and receptor binding, as seen in structurally related compounds like (S)-2-amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one .
Basic Question: What synthetic routes are recommended for this compound?
Answer:
Synthesis typically involves:
- Step 1: Formation of the pyrrolidine ring via cyclization of a haloamine intermediate (e.g., 3-dimethylaminopyrrolidine) using bases like NaH in anhydrous THF .
- Step 2: Coupling the pyrrolidine intermediate with a protected amino-propanone derivative. Palladium-catalyzed cross-coupling or nucleophilic substitution under inert atmospheres (N₂/Ar) ensures stereochemical fidelity .
- Step 3: Deprotection of the amino group using acidic conditions (e.g., HCl/dioxane) .
Example Protocol:
- Reaction of 3-dimethylaminopyrrolidine with (S)-2-azido-propan-1-one under Mitsunobu conditions, followed by Staudinger reduction to yield the target compound .
Advanced Question: How can enantiomeric purity be optimized during synthesis?
Answer:
- Chiral Resolution: Use chiral stationary phases (e.g., amylose- or cellulose-based HPLC columns) to separate enantiomers post-synthesis .
- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP or Josiphos) in palladium-catalyzed coupling steps to enhance stereoselectivity .
- In-Situ Monitoring: Real-time chiral HPLC or circular dichroism (CD) spectroscopy ensures purity during critical steps like cyclization .
Advanced Question: What analytical techniques validate structural and stereochemical integrity?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (e.g., δ 2.2–2.8 ppm for pyrrolidine protons; δ 3.1–3.5 ppm for dimethylamino groups) .
- Chiral HPLC: Retention time comparison against enantiomeric standards (e.g., Chiralpak IC column, hexane:isopropanol mobile phase) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 229.1684) .
Advanced Question: How to resolve contradictions in reported biological activity data?
Answer:
- Purity Verification: Re-analyze compounds from conflicting studies via HPLC and HRMS to rule out impurities or stereochemical drift .
- Assay Standardization: Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to confirm activity .
- Structural Dynamics: Molecular docking studies can explain variations in receptor interactions due to conformational flexibility in the pyrrolidine ring .
Methodological Question: What strategies mitigate side reactions during pyrrolidine ring formation?
Answer:
- Temperature Control: Maintain reactions at −20°C to 0°C to suppress dimerization or over-alkylation .
- Protecting Groups: Use tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups to shield reactive amines during cyclization .
- Solvent Selection: Anhydrous dichloromethane (DCM) or THF minimizes hydrolysis of intermediates .
Methodological Question: How to design stability studies under varying conditions?
Answer:
- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
- Analytical Endpoints: Monitor via HPLC for byproducts (e.g., oxidized pyrrolidine or hydrolyzed propanone) .
- Storage Recommendations: Store at −20°C in amber vials under argon to prevent racemization and moisture uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
